molecular formula C19H20FNO5S2 B12624439 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide

Cat. No.: B12624439
M. Wt: 425.5 g/mol
InChI Key: CTHAPAYJCZOFNI-UHFFFAOYSA-N
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Description

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a sulfonyl group attached to a 1,1-dioxidized tetrahydrothiophene ring, a fluorine atom at the 2-position of the benzamide core, and a phenylethyl substituent on the amide nitrogen (Figure 1). This compound is synthesized through multi-step routes involving sulfonation, fluorination, and nucleophilic substitution, with applications in medicinal chemistry for target modulation (e.g., enzymes, receptors) via hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C19H20FNO5S2

Molecular Weight

425.5 g/mol

IUPAC Name

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C19H20FNO5S2/c20-18-7-6-15(28(25,26)16-9-11-27(23,24)13-16)12-17(18)19(22)21-10-8-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,21,22)

InChI Key

CTHAPAYJCZOFNI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the sulfonyl group: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with benzamide: The final step involves coupling the sulfonyl-fluoro intermediate with 2-phenylethylamine to form the desired benzamide compound. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the fluorine atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of the corresponding thiol or hydrocarbon.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Material Science: The compound’s unique functional groups may make it useful in the development of new materials with specific properties, such as enhanced conductivity or stability.

    Biological Studies: The compound could be used as a probe to study biological processes involving sulfonyl and fluorine-containing compounds.

Mechanism of Action

The mechanism of action of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl group could form strong interactions with amino acid residues, while the fluorine atom could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

The structural and functional diversity of benzamide derivatives allows for tailored biological activity. Below is a comparative analysis of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide with analogous compounds.

Structural Comparison
Compound Name Benzamide Core Sulfonyl Group Fluorine Substituent Amide Substituent Molecular Weight
5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide Yes 1,1-dioxidotetrahydrothiophen-3-yl 2-position 2-phenylethyl 427.5 g/mol
5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide Yes 1,1-dioxidotetrahydrothiophen-3-yl 2-position Pyridin-4-ylmethyl 303.36 g/mol
5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide Yes 1,1-dioxidotetrahydrothiophen-3-yl 2-position 4-methoxyphenyl 427.5 g/mol
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide Yes 1,1-dioxidotetrahydrothiophen-3-yl 2-position Naphthalen-1-ylmethyl Not reported

Key Observations :

  • The 4-methoxyphenyl variant introduces electron-donating effects, which may alter electronic properties and solubility .
  • The naphthylmethyl substituent in the naphthalene derivative increases hydrophobicity, favoring membrane penetration but possibly reducing aqueous solubility .

Challenges :

  • The phenylethyl group requires careful optimization of coupling conditions to avoid steric hindrance .
  • Pyridinylmethyl derivatives may necessitate protection/deprotection strategies due to the reactivity of the pyridine ring .

Therapeutic Implications :

  • The target compound's balanced hydrophobicity and electronic profile make it a candidate for oral bioavailability, whereas the pyridinylmethyl analog may excel in aqueous environments (e.g., intravenous formulations) .

Biological Activity

The compound 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

  • Molecular Formula : C22H23N3O6S
  • Molecular Weight : 457.50 g/mol
  • IUPAC Name : 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide

Physical Properties

PropertyValue
Boiling PointNot available
PurityNot specified
Storage ConditionsInert atmosphere, 2-8°C

The biological activity of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide is primarily attributed to its interaction with specific molecular targets within cells. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, a related class of compounds showed promising results in inhibiting the proliferation of cancer cells in vitro:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays
  • IC50 Values :
    • A549: 2.12 ± 0.21 µM (2D), 4.01 ± 0.95 µM (3D)
    • HCC827: 5.13 ± 0.97 µM (2D), 7.02 ± 3.25 µM (3D)
    • NCI-H358: 0.85 ± 0.05 µM (2D), 1.73 ± 0.01 µM (3D) .

These findings suggest that compounds with similar functionalities may possess antitumor activity, warranting further investigation into their potential therapeutic applications.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties as well. Compounds with sulfonyl and fluorine groups have been shown to interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects. However, specific studies on this compound's antimicrobial efficacy are needed.

Study on Related Compounds

A study investigating the biological activities of similar sulfonamide derivatives revealed that these compounds exhibited significant cytotoxicity against various cancer cell lines while displaying lower toxicity towards normal cells . The research emphasized the importance of optimizing chemical structures to enhance selectivity towards tumor cells over healthy tissues.

In Vivo Studies

While in vitro studies provide valuable insights into the compound's potential, in vivo studies are crucial for understanding its pharmacokinetics and therapeutic efficacy in living organisms. Future research should focus on animal models to evaluate the compound's bioavailability, metabolism, and overall effectiveness in treating diseases.

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